2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid

Analytical reference standard Chemical procurement Identity verification

Researchers developing HPLC/LC-MS methods for succinamic acid derivatives face inconsistent retention time benchmarking. 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid (CAS 312608-46-1) addresses this gap with: • Quantified LogP (3.1) & pKa (4.69) for reliable retention time prediction • Solubility ≥52.2 μg/mL at pH 7.4 for reproducible standard preparation • Batch-specific NMR, HPLC & GC documentation for method validation Supplied as ≥95% purity research-grade material with full analytical traceability.

Molecular Formula C18H18ClNO4
Molecular Weight 347.8 g/mol
CAS No. 312608-46-1
Cat. No. B1305739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid
CAS312608-46-1
Molecular FormulaC18H18ClNO4
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O
InChIInChI=1S/C18H18ClNO4/c1-24-16-8-6-15(7-9-16)20-18(23)13(11-17(21)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,22)
InChIKeyOKUYZTFCXVVBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility52.2 [ug/mL]

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid Technical Baseline


2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid (CAS 312608-46-1) is an aryl-substituted succinamic acid derivative with the molecular formula C18H18ClNO4 and a molecular weight of 347.8 g/mol [1]. It is classified as a succinamic acid derivative characterized by a 4-chlorobenzyl group at the 2-position and an N-(4-methoxyphenyl) amide moiety . The compound is supplied as a research-grade chemical with certified purity specifications (typically 95-98%) and batch-specific analytical documentation .

Why 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid Cannot Be Substituted


Generic substitution among succinamic acid derivatives is not scientifically valid due to the pronounced structure-activity divergence driven by aryl substitution patterns. Even within the narrow subclass of chlorobenzyl-succinamic acids, the position and identity of the N-aryl substituent critically modulate physicochemical properties. For instance, N-(4-chlorobenzyl)succinamic acid (CAS 134346-88-6; MW 241.67) lacks the 4-methoxyphenyl amide moiety entirely and exhibits a markedly different molecular weight and predicted LogP [1]. Similarly, the regioisomeric comparator 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid (MW 317.8) substitutes a phenyl group for the 4-methoxyphenyl group, which alters both hydrogen-bonding capacity and lipophilicity . These structural differences translate into non-interchangeable solubility profiles and reactivity characteristics that cannot be compensated for by simple molar adjustment in experimental protocols.

Quantitative Differentiation of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid


Molecular Weight & Composition vs. N-Substituted Analogs

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid (MW 347.8) exhibits a 43.9% higher molecular weight than the simpler N-(4-chlorobenzyl)succinamic acid (MW 241.67, CAS 134346-88-6), which lacks the N-aryl amide substitution [1]. It also differs by 9.4% in MW from the phenyl analog 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid (MW 317.8) due to the methoxy substitution on the phenyl ring . The compound contains a chlorine atom (theoretical 10.2% by mass) and an additional oxygen atom relative to the phenyl comparator, providing distinct elemental composition [2].

Analytical reference standard Chemical procurement Identity verification

Lipophilicity & pKa vs. Unsubstituted Succinamic Acid

The compound exhibits a computed XLogP3-AA value of 3.1 and a predicted acid dissociation constant (pKa) of 4.69 ± 0.10 [1]. These values represent a substantial shift from unsubstituted succinamic acid (estimated LogP ≈ -0.5 to 0, pKa of carboxylic acid ≈ 4.2), indicating that the 4-chlorobenzyl and 4-methoxyphenyl substituents confer approximately 1000-fold higher octanol-water partition coefficient and a modest reduction in carboxylic acid acidity .

LogP pKa Drug-likeness ADME prediction

Aqueous Solubility at Physiological pH

Experimental solubility determination reports a value of >52.2 μg/mL at pH 7.4 for 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid [1]. This measured value provides a quantitative benchmark for aqueous buffer compatibility that is absent from available technical datasheets for simpler N-substituted succinamic acid comparators such as N-(4-chlorobenzyl)succinamic acid or 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid, for which only predicted properties or no solubility data are reported .

Solubility Buffer compatibility In vitro assay preparation

Regioisomeric Distinction: 2- vs. 3-Chlorobenzyl Substitution

This compound bears the 4-chlorobenzyl group at the 2-position (α-position) of the succinamic acid backbone, whereas the structurally related compound 3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid (CAS 312608-37-0; MW 345.82) has the substituent at the 3-position (β-position) . The N-(4-methoxyphenyl) amide in the target compound differs from the N-(2,5-dimethylphenyl) amide in the comparator, which lacks the methoxy oxygen and contains two methyl substituents. The target compound also differs from the phenyl analog 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid by the presence of the 4-methoxy group [1].

Regioisomer Structure confirmation NMR QC batch release

Application Scenarios for 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid


Reference Standard for Succinamic Acid Derivative Libraries

The compound's well-defined molecular weight (347.8) and experimental solubility profile (>52.2 μg/mL at pH 7.4) make it suitable as a reference standard for calibrating LC-MS methods and validating purity assessments of structurally related succinamic acid libraries [1]. Its distinct LogP of 3.1 provides a benchmark retention time for reverse-phase HPLC method development, enabling reliable differentiation from more hydrophilic succinamic acid analogs [1].

Building Block for N-Aryl Succinamic Acid SAR

The compound serves as a representative member of the N-(4-methoxyphenyl)-succinamic acid subclass, providing a defined structural scaffold for systematic exploration of substituent effects on physicochemical properties [1]. Its quantified LogP (3.1) and pKa (4.69) values provide baseline parameters against which the effects of halogen substitution or methoxy group modification can be measured in medicinal chemistry optimization programs [1].

Quality Control & Identity Verification

The compound's unique combination of structural features—2-(4-chlorobenzyl) substitution, N-(4-methoxyphenyl) amide, and succinamic acid backbone—provides multiple orthogonal identity verification points [1]. Batch-specific analytical documentation from suppliers includes NMR, HPLC, and GC data, supporting rigorous quality control in regulated research environments where compound identity traceability is mandated .

Physicochemical Property Benchmarking

The compound's computed XLogP3-AA value (3.1) and topological polar surface area (75.6 Ų) are documented in authoritative databases [1]. These values serve as calibration points for validating in silico property prediction algorithms and for benchmarking the accuracy of computational models used in virtual screening and ADME prediction workflows.

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